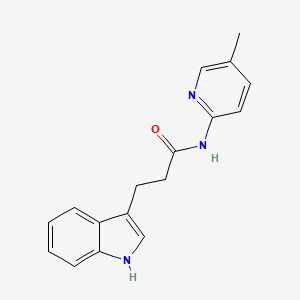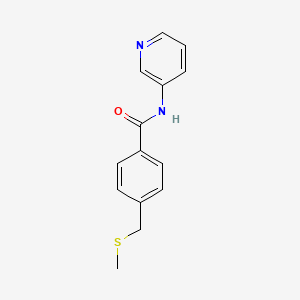![molecular formula C11H14N4OS B7461349 N-propyl-2-(thieno[2,3-d]pyrimidin-4-ylamino)acetamide](/img/structure/B7461349.png)
N-propyl-2-(thieno[2,3-d]pyrimidin-4-ylamino)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-propyl-2-(thieno[2,3-d]pyrimidin-4-ylamino)acetamide, also known as TPCA-1, is a small molecule inhibitor of the Nuclear Factor-Kappa B (NF-κB) pathway. NF-κB is a transcription factor that plays a crucial role in regulating the immune response, inflammation, and cell survival. Dysregulation of the NF-κB pathway has been linked to various diseases, including cancer, autoimmune disorders, and inflammatory diseases. TPCA-1 has shown promising results in preclinical studies as a potential therapeutic agent for these diseases.
Mécanisme D'action
N-propyl-2-(thieno[2,3-d]pyrimidin-4-ylamino)acetamide inhibits the NF-κB pathway by targeting the upstream kinase IKKβ. IKKβ is responsible for phosphorylating the inhibitor of κB (IκB), which leads to its degradation and the subsequent activation of NF-κB. This compound binds to the ATP-binding site of IKKβ, preventing its phosphorylation and subsequent activation of the NF-κB pathway.
Biochemical and Physiological Effects:
The inhibition of the NF-κB pathway by this compound leads to a reduction in the production of pro-inflammatory cytokines and chemokines, as well as the upregulation of anti-inflammatory cytokines. This results in a decrease in inflammation and immune cell infiltration in preclinical models of various diseases. Additionally, this compound has been shown to induce apoptosis in cancer cells, leading to a reduction in tumor growth and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-propyl-2-(thieno[2,3-d]pyrimidin-4-ylamino)acetamide is its specificity for IKKβ, which reduces the potential for off-target effects. Additionally, this compound has a relatively low toxicity profile in preclinical studies. However, this compound has poor solubility in water, which can limit its use in in vivo studies. Furthermore, this compound is a small molecule inhibitor, which can limit its efficacy in diseases where the NF-κB pathway is dysregulated through other mechanisms.
Orientations Futures
Future research on N-propyl-2-(thieno[2,3-d]pyrimidin-4-ylamino)acetamide should focus on improving its solubility and bioavailability, as well as its efficacy in diseases where the NF-κB pathway is dysregulated through other mechanisms. Additionally, this compound could be combined with other therapeutic agents to improve its efficacy in cancer and autoimmune disorders. Finally, the potential long-term effects of this compound on the immune system and other physiological processes should be further investigated.
Méthodes De Synthèse
N-propyl-2-(thieno[2,3-d]pyrimidin-4-ylamino)acetamide can be synthesized using a simple two-step process. The first step involves the synthesis of 2-aminothiophene-3-carboxylic acid, which is then coupled with 4-aminopyrimidine to form N-(2-aminothiophen-3-yl)-4-aminopyrimidine. The final step involves the acetylation of the amine group with propionyl chloride to form this compound.
Applications De Recherche Scientifique
N-propyl-2-(thieno[2,3-d]pyrimidin-4-ylamino)acetamide has been extensively studied in preclinical models of cancer, autoimmune disorders, and inflammatory diseases. In cancer, this compound has been shown to inhibit the growth and metastasis of various cancer cell lines, including breast, lung, and pancreatic cancer. In autoimmune disorders, this compound has been shown to reduce the severity of symptoms in animal models of rheumatoid arthritis and multiple sclerosis. In inflammatory diseases, this compound has been shown to reduce the production of inflammatory cytokines and chemokines in animal models of sepsis and colitis.
Propriétés
IUPAC Name |
N-propyl-2-(thieno[2,3-d]pyrimidin-4-ylamino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4OS/c1-2-4-12-9(16)6-13-10-8-3-5-17-11(8)15-7-14-10/h3,5,7H,2,4,6H2,1H3,(H,12,16)(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCAPKMDAIHWUJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CNC1=C2C=CSC2=NC=N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

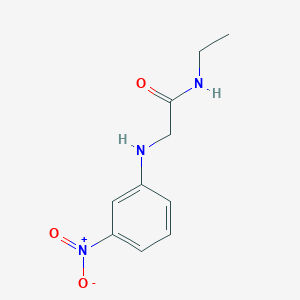
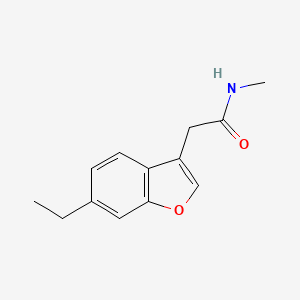
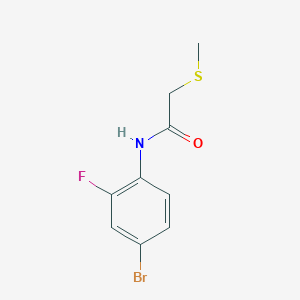
![8-Methyl-2-[(4-methylphenoxy)methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7461291.png)
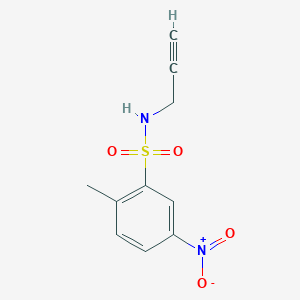
![2-[(4-Ethylpiperazin-1-yl)methyl]-7-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7461308.png)
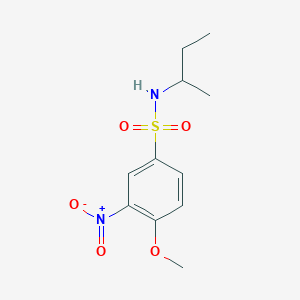
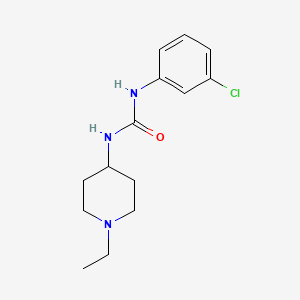
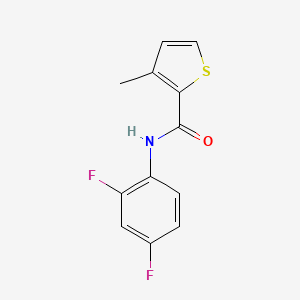
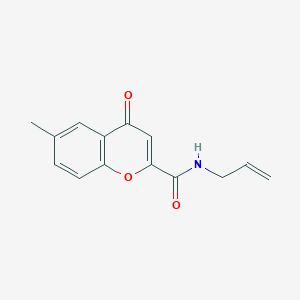
![Ethyl 4-fluoro-3-[(4-hydroxypiperidin-1-yl)methyl]-1-benzothiophene-2-carboxylate](/img/structure/B7461341.png)
![2-Phenyl-3a,4,4a,5,6,7,8,8a-octahydroimidazo[1,5-a]indole-1,3-dione](/img/structure/B7461356.png)
